
Frunexian
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for EP-7041 are not extensively detailed in publicly available sources. it is known that EP-7041 is a small-molecule inhibitor, which suggests that its synthesis involves organic chemical reactions typically used in the preparation of small-molecule pharmaceuticals . Industrial production methods would likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation.
Chemical Reactions Analysis
EP-7041 undergoes various chemical reactions typical of small-molecule inhibitors. These reactions include:
Oxidation and Reduction: EP-7041 may undergo oxidation and reduction reactions, which are common in the metabolism of small molecules.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can occur during the synthesis or modification of EP-7041.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, which can occur during the degradation of EP-7041.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
EP-7041 has several scientific research applications, including:
Mechanism of Action
EP-7041 exerts its effects by selectively inhibiting coagulation factor XIa, a key enzyme in the intrinsic pathway of the coagulation cascade . By blocking factor XIa, EP-7041 prevents the activation of downstream factors that lead to thrombin generation and blood clot formation . This selective inhibition reduces the risk of bleeding associated with traditional anticoagulants that target other pathways .
Comparison with Similar Compounds
EP-7041 is unique in its selective inhibition of factor XIa, which distinguishes it from other anticoagulants that target different factors in the coagulation cascade. Similar compounds include:
Warfarin: An oral anticoagulant that inhibits vitamin K-dependent clotting factors but requires careful monitoring and has dietary restrictions.
Direct Oral Anticoagulants (DOACs): These include drugs like rivaroxaban and apixaban, which inhibit factor Xa but also carry a risk of bleeding.
EP-7041’s selective inhibition of factor XIa offers a potential advantage in reducing bleeding risks while effectively preventing thrombosis .
Properties
CAS No. |
1803270-60-1 |
|---|---|
Molecular Formula |
C19H26N4O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S,3R)-3-[(2-aminopyridin-4-yl)methyl]-1-[[(1R)-1-cyclohexylethyl]carbamoyl]-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N4O4/c1-11(13-5-3-2-4-6-13)22-19(27)23-16(18(25)26)14(17(23)24)9-12-7-8-21-15(20)10-12/h7-8,10-11,13-14,16H,2-6,9H2,1H3,(H2,20,21)(H,22,27)(H,25,26)/t11-,14-,16+/m1/s1 |
InChI Key |
NYPSZHLKEMYZKK-XFJVYGCCSA-N |
Isomeric SMILES |
C[C@H](C1CCCCC1)NC(=O)N2[C@@H]([C@H](C2=O)CC3=CC(=NC=C3)N)C(=O)O |
Canonical SMILES |
CC(C1CCCCC1)NC(=O)N2C(C(C2=O)CC3=CC(=NC=C3)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829211.png)
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B10829217.png)
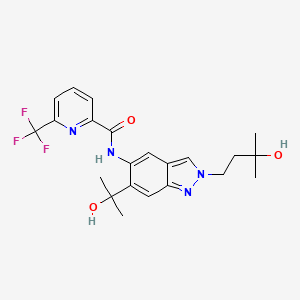
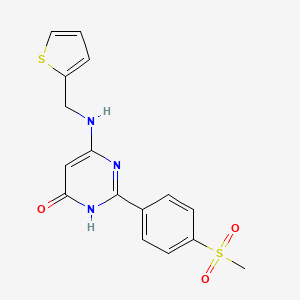
![N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829222.png)
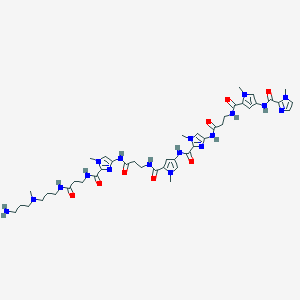
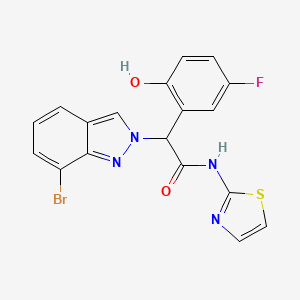

![(3R,6R)-3,6-bis[(1H-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B10829253.png)

![N-{[(2R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}-3-cyano-N-ethyl-4-methoxybenzene-1-sulfonamide](/img/structure/B10829272.png)
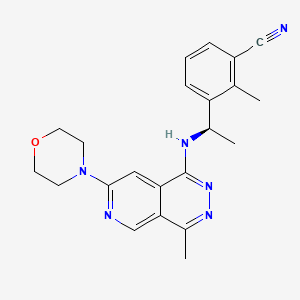
![2-(5-fluoro-2-hydroxyphenyl)-2-[5-[4-(1-methylpiperidin-4-yl)phenyl]-3-oxo-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10829293.png)
![N-[3-[3-[3-aminopropyl(methyl)amino]propylamino]-3-oxopropyl]-1-methyl-4-[3-[[1-methyl-4-[[1-methyl-4-[3-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carbonyl]amino]pyrrole-2-carbonyl]amino]propanoylamino]imidazole-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10829295.png)
